molecular formula C18H11ClN2O4 B4775406 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

Cat. No. B4775406
M. Wt: 354.7 g/mol
InChI Key: WWOWDEZJFDYRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione, also known as CP-690,550, is a chemical compound that has been widely studied for its potential therapeutic benefits. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been explored for the treatment of various diseases.

Mechanism of Action

1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione inhibits the activity of JAK enzymes, which are involved in cytokine signaling pathways. By blocking the activity of JAK enzymes, 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione can prevent the production of cytokines that are involved in the inflammatory response. This mechanism of action has been explored for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to have significant effects on the immune system, including the modulation of cytokine production and the inhibition of immune cell activation. In preclinical studies, 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high potency and selectivity for JAK enzymes. However, the use of 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione in laboratory experiments is limited by its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione, including the exploration of its potential therapeutic applications in other inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to better understand the pharmacokinetic properties and safety profile of 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione, which could inform the development of more effective JAK inhibitors for clinical use.
In conclusion, 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione is a promising compound that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented. Further research is needed to fully understand the potential of this compound and to develop more effective JAK inhibitors for clinical use.

Scientific Research Applications

1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like 1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione are known to modulate the immune system by inhibiting the activity of JAK enzymes, which play a crucial role in cytokine signaling pathways.

properties

IUPAC Name

1-[3-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O4/c19-11-4-5-13-14(9-11)20-17(25-18(13)24)10-2-1-3-12(8-10)21-15(22)6-7-16(21)23/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOWDEZJFDYRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
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1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
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1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione
Reactant of Route 6
1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

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